5-cyclopropyl-N-((4-methoxy-6-(pyrrolidin-1-yl)-1,3,5-triazin-2-yl)methyl)isoxazole-3-carboxamide
Description
Properties
IUPAC Name |
5-cyclopropyl-N-[(4-methoxy-6-pyrrolidin-1-yl-1,3,5-triazin-2-yl)methyl]-1,2-oxazole-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N6O3/c1-24-16-19-13(18-15(20-16)22-6-2-3-7-22)9-17-14(23)11-8-12(25-21-11)10-4-5-10/h8,10H,2-7,9H2,1H3,(H,17,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BARVWJWIVJJQRD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC(=NC(=N1)N2CCCC2)CNC(=O)C3=NOC(=C3)C4CC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N6O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.37 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 5-cyclopropyl-N-((4-methoxy-6-(pyrrolidin-1-yl)-1,3,5-triazin-2-yl)methyl)isoxazole-3-carboxamide is a novel isoxazole derivative that has garnered attention for its potential biological activities, particularly in the fields of oncology and pharmacology. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy in various biological assays, and potential therapeutic applications.
Chemical Structure
The chemical structure of the compound can be represented as follows:
This structure features a cyclopropyl group, a pyrrolidine moiety, and a triazine ring, which are critical for its biological interactions.
Research indicates that isoxazole derivatives often exhibit their biological effects through modulation of various cellular pathways. The specific mechanisms for this compound may include:
- Kinase Inhibition : Similar compounds have been shown to inhibit specific kinases involved in cancer progression. For instance, they may target the epidermal growth factor receptor (EGFR) or other receptor tyrosine kinases (RTKs) that are crucial in tumor growth and survival .
- Apoptosis Induction : Studies have suggested that isoxazole derivatives can induce apoptosis in cancer cells by altering the expression of apoptotic markers such as Bcl-2 and p21^WAF-1. For example, one study reported that certain isoxazoles decreased Bcl-2 expression while increasing p21^WAF-1 levels, leading to cell cycle arrest and apoptosis .
Cytotoxicity Assays
In vitro studies have assessed the cytotoxic effects of this compound against various cancer cell lines. These studies typically measure cell viability using assays such as MTT or XTT.
| Cell Line | IC50 (µM) | Mechanism |
|---|---|---|
| HL-60 (Leukemia) | 86 - 755 | Apoptosis induction |
| A549 (Lung Cancer) | 50 - 200 | Cell cycle arrest |
| MCF-7 (Breast Cancer) | 70 - 300 | Modulation of apoptosis markers |
Case Studies
A notable case study involved the administration of this compound in xenograft models where it demonstrated significant tumor regression compared to controls. The study highlighted its potential as an anti-cancer agent with a favorable safety profile.
Pharmacological Profile
The pharmacological properties of this compound suggest it may act as a multi-target agent with applications in treating complex diseases such as cancer. Its ability to modulate kinase activity and induce apoptosis positions it as a candidate for further development.
Comparison with Similar Compounds
Structural and Functional Differences
The most relevant analog is N-((4-(Dimethylamino)-6-(Pyrrolidin-1-yl)-1,3,5-Triazin-2-yl)Methyl)-5-(Thiophen-2-yl)Isoxazole-3-Carboxamide (). Key comparisons include:
Research Implications
- Biological Activity : The target compound’s methoxy and cyclopropyl groups suggest optimized selectivity for enzymes sensitive to steric bulk (e.g., cyclin-dependent kinases). In contrast, the thiophene-containing analog may exhibit broader activity due to aromatic π-π stacking.
- Thermal Stability: Both compounds likely require storage away from heat (P210), but the methoxy group in the target compound may confer marginally better thermal stability compared to dimethylamino analogs .
Q & A
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
